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Drug Background and Clinical Significance

Ensitrelvir (development code S-217622, marketed as Xocova) is a novel oral antiviral agent that functions

as a 3C-like protease inhibitor specifically designed to target SARS-CoV-2. The 3CL protease is essential

for viral replication as it cleaves viral polyproteins into functional units, making it an ideal therapeutic target

for COVID-19 treatment. Ensitrelvir received emergency regulatory approval in Japan in November 2022

for treating SARS-CoV-2 infection in individuals aged 12 years and older, with full approval granted in

March 2024 [1] [2]. In June 2025, Shionogi submitted a supplemental New Drug Application to expand the

indication to include pediatric patients aged 6 years and older weighing ≥20 kg, based on positive results

from a Phase 3 pediatric study [2].

The pediatric population represents a significant unmet medical need in COVID-19 therapeutics, as no oral

antiviral drugs are currently approved for patients under 12 years of age. Children exhibit substantial

physiological differences compared to adults that can significantly impact drug pharmacokinetics, including

variations in body composition, organ maturation, drug metabolism, and excretion pathways [3] [4].

Understanding these differences is crucial for appropriate dosing and ensuring both efficacy and safety in

pediatric patients. The ongoing development of ensitrelvir for younger populations addresses this critical gap

and represents an important advancement in pediatric infectious disease therapeutics.
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Pediatric Pharmacokinetic Data Summary

Key Pediatric Pharmacokinetic Findings

Recent clinical trials have generated substantial pharmacokinetic data for ensitrelvir in pediatric populations.

A Phase 3 study conducted in Japan enrolled approximately 120 patients aged 6-12 years with mild to

moderate COVID-19 to evaluate the pharmacokinetics, safety, and tolerability of ensitrelvir administered

once daily for 5 days [1]. The study demonstrated that the pharmacokinetic profile of ensitrelvir in children

aged 6-12 years is similar to adults, supporting the use of comparable weight-based dosing regimens [2].

Additionally, the trial showed ensitrelvir exhibited a potent antiviral effect in pediatric patients comparable

to that observed in adults [2].

A comprehensive population pharmacokinetic analysis published in 2024 evaluated data from 2,060

participants (including 4341 datasets from 175 healthy adults and 3693 datasets from 1885 SARS-CoV-2-

infected patients) and developed a robust two-compartment model with first-order absorption to describe

ensitrelvir's pharmacokinetic profile [5] [6]. This analysis identified body weight as the most significant

covariate affecting ensitrelvir pharmacokinetics, influencing both clearance and volume of distribution

parameters. The study also examined exposure-response relationships and found that antiviral effects were

consistent across the exposure range, demonstrating the robustness of the current dosing regimen [5] [6].

Table 1: Key Population Pharmacokinetic Parameters of Ensitrelvir

Parameter Description Value Comments

Base Model Structural model Two-compartment with first-
order absorption

Best fit for plasma
concentration data

Significant
Covariates

Body weight Affects CL/F and Vc/F Most important covariate

Food Effect Absorption rate Moderate impact Consider for dosing
recommendations
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Parameter Description Value Comments

Formulation Absorption rate Affects Ka Tablet vs. suspension
differences

IIV Clearance Moderate variability Account for in dosing
individualization

Antiviral Effect Exposure-
response

Similar across exposure range Robustness of current
dosing

Exposure-Response and Viral Dynamics

The exposure-response relationship of ensitrelvir has been characterized through integrated

pharmacokinetic-pharmacodynamic modeling. A viral dynamic model developed using 10,477 viral load

samples from 1,447 COVID-19 patients demonstrated that ensitrelvir's antiviral effect promotes viral

clearance in a concentration-dependent manner [7]. The maximum effect (Emax) was found to be dependent

on the time from symptom onset to treatment initiation, highlighting the importance of early intervention

for optimal therapeutic outcomes [7].

Preclinical PK/PD analysis in a SARS-CoV-2-infected mouse model revealed that specific pharmacokinetic

parameters correlate with antiviral efficacy. The plasma concentration at 48 hours (C48h) and total time

above target concentration (TimeHigh) were identified as predictive parameters for viral titer reduction in

lung tissue [8]. These findings suggest that maintaining sustained ensitrelvir plasma concentrations is crucial

for maximizing antiviral activity against SARS-CoV-2, supporting the current loading dose strategy followed

by maintenance dosing.

Table 2: Ensitrelvir Clinical Pharmacology Overview Across Populations

Parameter Adults (Reference) Pediatrics (6-12 years) Special Considerations

Dosage
Regimen

375 mg day 1, then 125

mg days 2-5

Weight-based (≥20 kg)

similar to adult

New 25 mg tablet for

pediatrics
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Parameter Adults (Reference) Pediatrics (6-12 years) Special Considerations

Tmax ~2.5 hours Comparable to adults Similar absorption profile

t½,z 42.2-48.1 hours Expected similar Prolonged terminal half-

life

Primary
Covariate

Body weight Body weight Weight-based dosing

appropriate

Antiviral
Efficacy

Significant reduction Similar to adults Consistent across

populations

Safety Profile Favorable Favorable No new safety concerns

Safety and Tolerability in Pediatric Patients

The Phase 3 pediatric study of ensitrelvir demonstrated a generally favorable safety and tolerability

profile in children aged 6-12 years. The majority of adverse events were mild in severity, with no treatment-

related serious adverse events reported [2]. The most common treatment-emergent adverse events observed

in clinical trials across age groups included transient decreases in high-density lipoprotein levels and

increased blood triglycerides, which were consistent with the established safety profile of ensitrelvir [1]

[9].

In the broader clinical development program encompassing over 1,800 patients, ensitrelvir exhibited a

manageable safety profile with most adverse events being mild and reversible. No deaths were attributed to

ensitrelvir treatment in clinical trials [9]. The similar pharmacokinetic profile between pediatric and adult

populations suggests that the established safety profile in adults is predictive of the pediatric experience,

supporting the favorable risk-benefit assessment for ensitrelvir in children aged 6 years and older weighing

at least 20 kg.

Detailed Experimental Protocols
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Population Pharmacokinetic Study Design

Objective: To characterize the population pharmacokinetics of ensitrelvir in pediatric patients and identify

significant covariates affecting drug exposure.

Study Population: Pediatric patients aged 6-12 years with confirmed mild to moderate SARS-CoV-2

infection. The study should include approximately 120 subjects to adequately characterize interindividual

variability [1].

Dosing Regimen: Administration of ensitrelvir once daily for 5 days using appropriate formulation (25 mg

tablet for pediatric patients weighing ≥20 kg). The loading dose on day 1 should be 375 mg (3×125 mg

tablets or equivalent) followed by 125 mg (or equivalent) on days 2-5 [2].

Blood Sampling Strategy: Employ sparse sampling designs to minimize patient burden while maintaining

robust pharmacokinetic characterization. Recommended sampling times:

Pre-dose
1-2 hours post-dose

3-5 hours post-dose
24 hours post-dose (trough) Consider population pharmacokinetic approaches with limited

samples per patient (2-4 time points) to adequately characterize exposure variability [3].

Bioanalytical Methods: Quantify ensitrelvir plasma concentrations using validated LC-MS/MS methods

with a lower limit of quantification appropriate for the expected concentration range (typically 1-1000

ng/mL). Implement appropriate quality control samples to ensure assay precision and accuracy.

Data Analysis:

Use nonlinear mixed-effects modeling (NONMEM) for population parameter estimation

Develop structural model (one- or two-compartment) with first-order absorption
Evaluate covariate effects including body weight, age, renal function, and other relevant factors

Assess model performance using diagnostic plots and predictive checks

Pharmacokinetic/Pharmacodynamic Viral Dynamics Protocol

Objective: To establish the relationship between ensitrelvir exposure and antiviral effect in pediatric patients

through viral dynamics modeling.
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Study Design: Randomized, controlled trial with frequent viral load monitoring and parallel

pharmacokinetic assessment.

Viral Load Measurement:

Collect nasal swabs or saliva samples at baseline, day 2, day 4, day 6, and day 9
Quantify SARS-CoV-2 RNA using RT-PCR with standardized assays

Report viral load in log10 copies/mL for quantitative analysis

Pharmacodynamic Endpoints:

Change from baseline in viral RNA at day 4

Time to viral clearance (undetectable levels)
Viral decay rate constant

PK/PD Modeling Approach:

Develop integrated viral dynamics model incorporating:
Natural viral growth and clearance kinetics

Drug effect model (Emax or Imax) driven by ensitrelvir exposure
Link model to plasma concentrations using estimated PK parameters

Evaluate relationship between AUC, Ctrough, or Cmax and viral reduction

Estimate EC50 values for antiviral effect
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Figure 1: Pediatric PK/PD Study Workflow for Ensitrelvir

Special Population Considerations

Renal Impairment Assessment:

Evaluate pharmacokinetics in patients with varying degrees of renal function
Measure creatinine clearance and assess impact on ensitrelvir clearance

Consider dose adjustment recommendations based on renal function

Hepatic Function Evaluation:

Assess potential impact of hepatic impairment on ensitrelvir metabolism

Monitor liver function tests throughout study period
Evaluate correlation between hepatic markers and drug exposure

Drug-Drug Interaction Studies:

Evaluate potential interactions with common pediatric medications

Assess impact of ensitrelvir on cytochrome P450 enzymes (CYP3A) and transporters (P-gp, BCRP)
Provide guidance on concomitant medication management

Clinical Development Pathway and Regulatory Context

The pediatric development of ensitrelvir follows a structured regulatory pathway aligned with FDA

guidance on pediatric study planning and clinical pharmacology considerations [10]. The development

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 8 / 11 Tech Support

https://www.smolecule.com/products/s11223161?utm_src=pdf-body-img
https://www.fda.gov/regulatory-information/search-fda-guidance-documents/general-clinical-pharmacology-considerations-pediatric-studies-drugs-including-biological-products
https://www.smolecule.com/products/s11223161?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


program includes age de-escalation approaches, beginning with adolescents (12-18 years) and

progressively studying younger age groups with formulation development appropriate for each pediatric

population [2].

The regulatory strategy for ensitrelvir has included Fast Track designation by the U.S. FDA for both

treatment and post-exposure prophylaxis indications [2]. The pediatric development plan incorporates

extrapolation of efficacy from adult populations where appropriate, complemented by targeted pediatric

pharmacokinetic and safety studies to establish appropriate dosing and confirm the benefit-risk profile in

children [10].

The pediatric formulation development has included the creation of a 25 mg tablet to facilitate accurate

dosing and administration for children, addressing the practical challenges of medication administration in

younger populations [2]. This formulation approach supports weight-based dosing and improves

acceptability in pediatric patients.

Conclusion and Future Directions

Ensitrelvir represents a promising therapeutic option for pediatric patients with COVID-19, with

pharmacokinetic properties suitable for children as young as 6 years. The population pharmacokinetic

analysis demonstrates that body weight is the most significant covariate, supporting weight-based dosing

recommendations. The similar pharmacokinetic profile between pediatric and adult populations provides

confidence in extrapolating efficacy from adult studies while confirming safety in dedicated pediatric trials.

Future research directions should include:

Further characterization of ensitrelvir pharmacokinetics in special pediatric populations
(renal/hepatic impairment)

Long-term safety monitoring in real-world pediatric use
Evaluation of potential drug-drug interactions with common pediatric medications

Assessment of adherence and acceptability of the pediatric formulation
Exploration of potential applications in post-exposure prophylaxis in pediatric populations

The development of ensitrelvir for pediatric use addresses a significant unmet medical need and exemplifies

a rational, scientifically-driven approach to pediatric drug development that balances scientific rigor with

ethical considerations in studying therapeutics in children.
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Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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